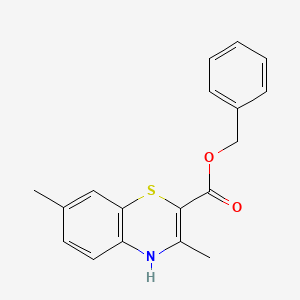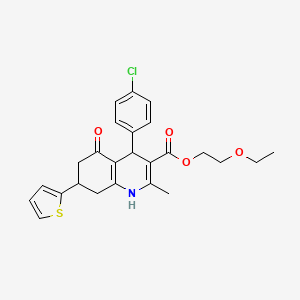![molecular formula C24H23NO7S B11078226 ethyl (5Z)-4-oxo-2-[(phenylcarbonyl)amino]-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11078226.png)
ethyl (5Z)-4-oxo-2-[(phenylcarbonyl)amino]-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzoylamino group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Introduction of the Benzoylamino Group: This step involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base to form the benzoylamino group.
Addition of the Trimethoxyphenyl Group: The final step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: The compound’s properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE
- 2-(BENZOYLAMINO)ETHYL 3,4,5-TRIMETHOXYBENZOATE
- 3,4,5-TRIMETHOXYPHENYLACETIC ACID
Uniqueness
ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring with benzoylamino and trimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H23NO7S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-4-hydroxy-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-5-32-24(28)19-20(26)18(33-23(19)25-22(27)15-9-7-6-8-10-15)13-14-11-16(29-2)21(31-4)17(12-14)30-3/h6-13,26H,5H2,1-4H3/b18-13-,25-23? |
InChI Key |
KVOYPMHTUNXTNJ-IRNIWSTMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11078143.png)
![7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11078147.png)
![5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B11078155.png)

![2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11078163.png)
![4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate](/img/structure/B11078167.png)
![2-chloroethyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11078171.png)

![5-acetyl-3-amino-4-(1H-indol-3-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11078174.png)

![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11078189.png)


![(2Z)-3-(2-chlorobenzyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078206.png)
